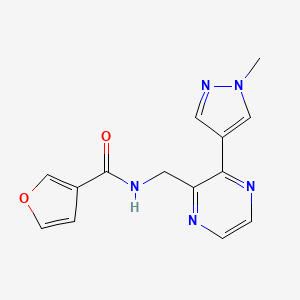

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted at position 3 with a 1-methylpyrazole moiety and at position 2 with a methyl-linked furan-3-carboxamide group. Its molecular formula is C₁₄H₁₄N₅O₃, with a molecular weight of 300.3 g/mol.

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSKTYOBPNIQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Various metal catalysts like palladium or platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds containing pyrazole and pyrazine derivatives exhibit significant anticancer activity. For instance, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has been investigated for its effects on various cancer cell lines. Research indicates that derivatives of pyrazole can induce apoptosis in cancer cells, demonstrating potential as anticancer agents.

-

Mechanisms of Action:

- The compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival.

- It may modulate signaling pathways related to cancer growth, leading to reduced cell viability.

- Case Studies:

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth, particularly against Mycobacterium tuberculosis.

- Mechanisms:

- Research Findings:

Drug Development

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is being explored for its potential in drug development, particularly in creating novel therapeutic agents targeting cancer and infectious diseases.

- Synthesis and Optimization:

-

Future Directions:

- Continued exploration of its pharmacological properties could lead to new treatments for resistant strains of bacteria or advanced cancer therapies.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, the pyrazole moiety is known for its anti-inflammatory activity, which may involve the inhibition of cyclooxygenase (COX) enzymes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related molecules from the provided evidence:

Key Observations

Molecular Weight and Complexity: The target compound (300.3 g/mol) is significantly smaller than Example 53 (589.1 g/mol) and the pyrazolo-pyridine derivative (374.4 g/mol), which may enhance its bioavailability and reduce metabolic liabilities.

Heterocyclic Core Variations :

- The pyrazine-pyrazole system in the target compound contrasts with the fused pyrazolo-pyrimidine (Example 53) and pyrazolo-pyridine () cores. Fused systems often exhibit enhanced binding affinity due to increased rigidity and surface area.

- The furan ring in the target compound provides an oxygen atom for hydrogen bonding, differing from the phenyl groups in Example 53 and the pyrazolo-pyridine derivative, which rely on hydrophobic interactions.

Substituent Effects :

- The absence of fluorine in the target compound may reduce metabolic stability compared to Example 53 but could lower hepatotoxicity risks.

- The methyl linker in the target compound’s amide group offers conformational flexibility, whereas the chloroacetamide in 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide introduces electrophilic reactivity, limiting its therapeutic utility.

Research Findings and Implications

- Example 53 : Demonstrated kinase inhibitory activity in preclinical studies, attributed to its fluorophenyl and chromen-2-yl groups. The target compound’s furan-carboxamide system may target different kinases or allosteric sites.

- Pyrazolo-pyridine Derivatives : These compounds show promise in oncology due to their fused heterocycles and substituent diversity. The target compound’s simpler structure could offer synthetic advantages and improved solubility.

- Furan-Containing Analogues : Compounds like 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide are often intermediates in drug synthesis. The target compound’s furan-carboxamide motif may enhance binding to oxygen-rich biological targets (e.g., proteases).

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has a complex structure characterized by the presence of a pyrazole and furan moiety. Its molecular formula is , and it features unique functional groups that contribute to its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit key cancer cell lines effectively. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells, with IC50 values ranging from 0.01 µM to 49.85 µM against various cell lines, including MCF7 and A549 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.01 | Apoptosis induction |

| Compound B | A549 | 49.85 | Growth inhibition |

| N-(Pyrazolyl) | NCI-H460 | 0.39 | Autophagy |

Enzyme Inhibition

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has been evaluated for its ability to inhibit various enzymes implicated in cancer progression. For example, compounds containing pyrazole structures have shown inhibition against Aurora-A kinase with IC50 values as low as 0.067 µM . This suggests that the compound may have potential as a targeted therapy for cancers driven by aberrant kinase activity.

The biological activity of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is likely mediated through several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

- Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

In a recent study, researchers synthesized various derivatives of pyrazole and evaluated their biological activities against different cancer cell lines. The findings highlighted the efficacy of these compounds in inhibiting tumor growth and promoting apoptosis.

Example Study

A compound structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-3-carboxamide was tested against the MCF7 breast cancer cell line, yielding an IC50 value of 0.01 µM, indicating strong antitumor potential . The study further explored the compound's mechanism of action, revealing its role in inhibiting cell proliferation through apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.